
Deltamethrinic acid
Vue d'ensemble
Description
Deltamethrinic acid is an organobromine compound consisting of cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position . It is functionally related to a cyclopropanecarboxylic acid .
Synthesis Analysis
Deltamethrinic acid is a synthetic compound whose structure is inspired from those present in the flower head of the plant Chrysanthemum cinerariifolium . Its ester ‘deltamethrin’ exhibits an extremely high insecticidal activity .
Molecular Structure Analysis
The molecular formula of Deltamethrinic acid is C8H10Br2O2 . The IUPAC name is (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid .
Chemical Reactions Analysis
Deltamethrinic acid can undergo several degradation processes that can affect its insecticidal efficacy . Two novel by-products, having a diastereomeric relationship, were identified as a result of a nucleophilic addition involving deltamethrin and one of its major degradation products, 3-phenoxybenzaldehyde .
Physical And Chemical Properties Analysis
Deltamethrinic acid has a density of 2.0±0.1 g/cm3, a boiling point of 326.4±32.0 °C at 760 mmHg, and a flash point of 151.2±25.1 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .
Applications De Recherche Scientifique
Pesticide Residue Detection
Deltamethrinic acid is used in the detection of pesticide residues in Chinese medicinal materials (CHMs). An optimized quick, easy, cheap, effective, rugged, and safe (QuEChERS) method with multi-walled carbon nanotubes as dispersive solid-phase extraction sorbents coupled with surface-enhanced Raman spectroscopy (SERS) was proposed for the detection of deltamethrin in complex matrix Corydalis yanhusuo .
Developmental Toxicity Studies
High-dose Deltamethrinic acid has been used in developmental toxicity studies. Using the Caenorhabditis elegans model, it was found that high-dose Deltamethrinic acid caused a delay in nematode development .
Endoplasmic Reticulum Unfolded Protein Response
Deltamethrinic acid has been used in studies related to the endoplasmic reticulum unfolded protein response (UPR ER). It was found that high-dose Deltamethrinic acid reduced the activation of the UPR ER .
Enantioselective Synthesis
Degradation Path Studies
Deltamethrinic acid has been used in degradation path studies. A detailed NMR analysis of deltamethrin stability has been carried out under stress conditions, mimicking a water-based insecticidal paint environment .
Insecticide and Acaricide
Deltamethrinic acid is a Type II pyrethroid that is widely utilized as an insecticide and acaricide in various sectors, including agriculture, households, and medicine .
Mécanisme D'action
- The primary targets of deltamethrinic acid are presynaptic sodium channels . It interferes with the transport between sodium and potassium cations, disrupting the entire nervous system .
- Importantly, deltamethrinic acid exhibits an extremely high insecticidal activity (DDTx35,000) while having very low toxicity to mammals .
Target of Action
Mode of Action
Action Environment
Orientations Futures
Propriétés
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deltamethrinic acid | |
CAS RN |
53179-78-5, 63597-73-9 | |
| Record name | Deltamethrinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTAMETHRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B1141798.png)
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)
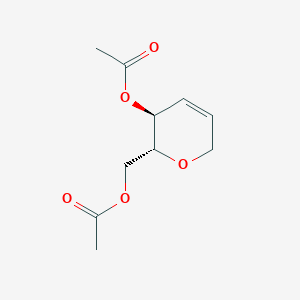

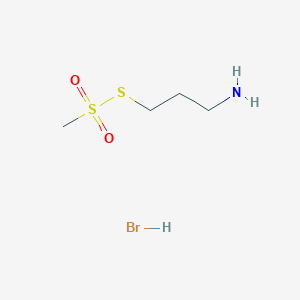
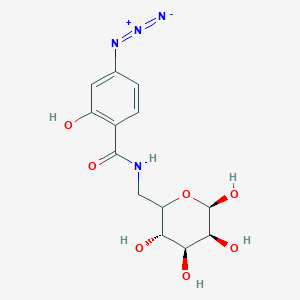
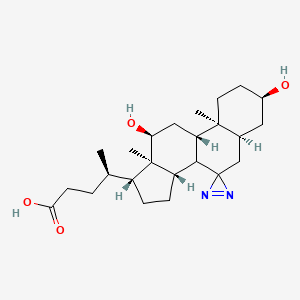

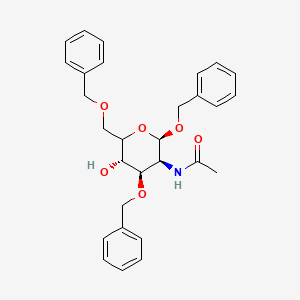
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1141814.png)

